N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxepine derivatives. This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a methoxybenzoxepine structure. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.
Formation of the Benzoxepine Structure: The benzoxepine ring is formed by cyclization of a suitable precursor, often involving a nucleophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the thiazole and benzoxepine intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-BENZOXEPINE-4-CARBOXAMIDE: Lacks the methoxy group, which may affect its biological activity and chemical properties.
N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE: Contains a methoxy group on the phenyl ring, potentially altering its reactivity and biological effects.
N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-HYDROXY-1-BENZOXEPINE-4-CARBOXAMIDE: Has a hydroxy group instead of a methoxy group, which may influence its solubility and interaction with biological targets.
These comparisons highlight the unique features of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE, such as its specific substituents and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C22H17ClN2O3S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C22H17ClN2O3S/c1-27-18-6-7-20-16(12-18)11-15(8-9-28-20)21(26)25-22-24-13-19(29-22)10-14-2-4-17(23)5-3-14/h2-9,11-13H,10H2,1H3,(H,24,25,26) |
InChI Key |
OAXGMNOPNLGWAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.